Nortadalafil (CAS 171596-36-4), also known as N-Desmethyl Tadalafil, is a primary analogue and metabolite of Tadalafil, a widely used phosphodiesterase type 5 (PDE5) inhibitor. Structurally, it is differentiated from the parent compound by the absence of a methyl group on the piperazinedione ring. This modification results in a distinct chemical identity and makes it an indispensable tool for specific scientific applications, primarily as a well-characterized analytical reference standard for pharmacological studies and for the detection of Tadalafil-related compounds in various matrices.
Direct substitution of Nortadalafil with its parent compound, Tadalafil, is unfeasible for its primary, procurement-driving applications. Nortadalafil is essential as a certified reference material for the unequivocal identification and quantification of Tadalafil analogues and undeclared adulterants in dietary supplements and herbal products. Its distinct chromatographic retention time and mass spectrometric profile are critical for developing validated analytical methods (e.g., HPLC, LC-MS/MS) used in quality control and regulatory screening. For metabolic and pharmacokinetic research, using Tadalafil would preclude the ability to study the formation, distribution, and clearance of Nortadalafil itself, which is a key metabolite. Therefore, for applications requiring a specific metabolite standard or an authenticated reference for analogue screening, Nortadalafil is the only appropriate choice.
Nortadalafil's utility as an analytical standard is anchored in its distinct physicochemical properties compared to Tadalafil. The absence of the N-methyl group results in a lower molecular weight (375.38 g/mol vs. 389.4 g/mol for Tadalafil), influencing its chromatographic behavior and mass spectrometric fragmentation, which is essential for unambiguous identification. Furthermore, its solubility profile—soluble in DMSO (≥32.7 mg/mL), slightly soluble in Ethanol (≥2.32 mg/mL with sonication), and insoluble in water—dictates solvent selection for stock solution preparation in analytical and in-vitro workflows. This defined solubility contrasts with the parent drug and is a critical parameter for ensuring reproducibility in experimental assays.
| Evidence Dimension | Molecular Weight & Solubility |
| Target Compound Data | MW: 375.38 g/mol; Solubility: ≥32.7 mg/mL (DMSO), Insoluble (Water) |
| Comparator Or Baseline | Tadalafil: MW: 389.4 g/mol; Solubility profile differs, affecting analytical separation. |
| Quantified Difference | 14.02 g/mol lower molecular weight, with a well-characterized solubility profile for analytical use. |
| Conditions | Standard analytical conditions for molecular weight determination and solubility testing in specified solvents. |
These differences ensure that Nortadalafil can be reliably separated from and quantified against Tadalafil in complex matrices, a fundamental requirement for a reference material.
Nortadalafil is not an inert metabolite; it retains potent inhibitory activity against the PDE5 enzyme, confirming its biological relevance. While direct, side-by-side IC50 data is sparse, literature on Tadalafil consistently reports its high potency (IC50 ≈ 1-5 nM). Nortadalafil is described as a potent PDE5 inhibitor in its own right, and its presence as an adulterant in supplements is due to this retained bioactivity. This ensures that when used as a reference standard, it represents a pharmacologically active species, which is critical for studies investigating the biological effects of Tadalafil and its analogues.
| Evidence Dimension | PDE5 Inhibition (IC50) |
| Target Compound Data | Characterized as a potent PDE5 inhibitor. |
| Comparator Or Baseline | Tadalafil (Parent Compound): IC50 of approximately 5 nM. |
| Quantified Difference | Retains potent, biologically relevant PDE5 inhibitory activity comparable to the parent drug class. |
| Conditions | In-vitro enzyme inhibition assays against phosphodiesterase type 5. |
For researchers in pharmacology or toxicology, procuring Nortadalafil provides a standard for a known, bioactive analogue, not just an inactive structural variant, which is crucial for accurate interpretation of biological data.
Nortadalafil exhibits a distinct pharmacokinetic profile compared to Tadalafil, a critical differentiator for metabolic and in-vivo research. While Tadalafil is known for its exceptionally long half-life of approximately 17.5 hours, Nortadalafil has a significantly shorter half-life, reported to be between 5.93 and 6.21 hours in humans after oral administration. This difference in clearance and systemic exposure time is fundamental for studies aiming to model Tadalafil's metabolism or to assess the specific contribution of the Nortadalafil metabolite to the overall pharmacological effect.
| Evidence Dimension | Elimination Half-Life (t1/2) |
| Target Compound Data | 5.93 - 6.21 hours |
| Comparator Or Baseline | Tadalafil: ~17.5 hours |
| Quantified Difference | Approximately 3-fold shorter half-life than the parent compound. |
| Conditions | Human pharmacokinetic studies following oral administration. |
This shorter half-life makes Nortadalafil essential for accurately studying the metabolic fate of Tadalafil; using the parent drug as a substitute would make it impossible to isolate and measure the metabolite's specific pharmacokinetic parameters.
For laboratories screening dietary supplements, herbal products, or pharmaceutical formulations for undeclared PDE5 inhibitors. Procuring high-purity Nortadalafil is non-negotiable for developing and validating HPLC or LC-MS/MS methods to detect Tadalafil and its common analogues, ensuring product safety and regulatory adherence.
In drug metabolism and pharmacokinetics research, Nortadalafil serves as the essential standard for identifying and quantifying the N-desmethyl metabolite of Tadalafil in biological samples (e.g., plasma, urine). Its distinct pharmacokinetic profile, particularly its shorter half-life, makes it a critical component for building accurate metabolic models of the parent drug.
For pharmacologists investigating the PDE5 enzyme, Nortadalafil provides a key structural analogue to Tadalafil. Its use allows for direct assessment of how N-demethylation impacts binding affinity, selectivity, and inhibitory potency, contributing to a deeper understanding of the enzyme's active site and the design of novel inhibitors.